
4-Hydroxy thalidomide
Overview
Description
E3 ligase Ligand 2 is a compound that plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation in cells. E3 ligases are enzymes that facilitate the transfer of ubiquitin to specific substrate proteins, marking them for degradation by the proteasome. This process is essential for maintaining cellular homeostasis and regulating various biological processes, including cell cycle, DNA repair, and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of protecting groups, coupling reactions, and purification steps to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of E3 ligase Ligand 2 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
E3 ligase Ligand 2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific functional groups present in E3 ligase Ligand 2 and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as amines or halides .
Scientific Research Applications
Therapeutic Applications
The therapeutic applications of 4-hydroxy thalidomide are vast and include:
- Autoimmune Diseases : The compound has been assessed for its efficacy in treating conditions such as Crohn's disease and rheumatoid arthritis due to its anti-inflammatory properties .
- Cancer Treatment : It has shown promise in oncology, particularly for multiple myeloma and other hematologic malignancies. Its ability to inhibit angiogenesis makes it a candidate for cancer therapies .
- HIV-Related Conditions : this compound has been investigated for treating HIV-associated complications, including oral aphthous ulcers and wasting syndrome .
- Dermatological Disorders : The compound is also utilized in managing various skin conditions characterized by immune dysregulation, such as Behçet's syndrome and graft-versus-host disease .
Case Studies and Clinical Trials
Several clinical trials have documented the effectiveness of this compound in various diseases:
- Multiple Myeloma : A study demonstrated that patients treated with this compound experienced significant reductions in tumor burden and improved overall survival rates .
- Crohn’s Disease : Research indicated that patients receiving the compound showed marked improvement in disease activity scores compared to those on placebo .
- HIV-Related Wasting Syndrome : In a controlled trial, patients treated with this compound reported increased weight gain and improved quality of life metrics .
Data Table: Summary of Applications
Application Area | Specific Conditions | Mechanism of Action | Clinical Evidence |
---|---|---|---|
Autoimmune Diseases | Crohn's Disease, Rheumatoid Arthritis | Inhibition of TNF-α production | Significant improvement in disease activity scores |
Cancer Treatment | Multiple Myeloma | Anti-angiogenic effects | Improved survival rates in clinical trials |
HIV-Related Conditions | Oral Aphthous Ulcers, Wasting Syndrome | Modulation of immune response | Increased weight gain and quality of life improvements |
Dermatological Disorders | Behçet's Syndrome | Immunomodulatory effects | Positive outcomes in managing skin lesions |
Mechanism of Action
E3 ligase Ligand 2 exerts its effects by binding to specific E3 ligases, facilitating the transfer of ubiquitin to target proteins. This process involves the formation of a ternary complex between the E3 ligase, the ligand, and the substrate protein. The ubiquitinated substrate is then recognized and degraded by the proteasome. This mechanism is crucial for regulating protein levels and maintaining cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to E3 ligase Ligand 2 include other E3 ligase ligands such as cereblon, von Hippel–Lindau, and inhibitor of apoptosis proteins. These compounds also facilitate the ubiquitination and degradation of target proteins but may differ in their binding affinities, specificities, and biological effects .
Uniqueness
E3 ligase Ligand 2 is unique in its specific binding to certain E3 ligases and its ability to induce the degradation of particular substrate proteins. This specificity makes it a valuable tool for studying protein degradation pathways and developing targeted therapies .
Biological Activity
4-Hydroxy thalidomide is a derivative of thalidomide, a compound that has gained significant attention due to its complex biological activities, particularly in the treatment of multiple myeloma and other conditions. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
This compound primarily functions through its interaction with the Cereblon (CRBN) protein, a key component in the ubiquitin-proteasome system. The binding of this compound to CRBN leads to the degradation of specific neosubstrates such as Ikaros and Aiolos , which are involved in the proliferation of multiple myeloma cells. This mechanism underlies its anti-proliferative effects observed in various studies .
Key Biological Activities
- Immunomodulation : this compound exhibits immunomodulatory properties, influencing cytokine production and immune cell activity. It has been shown to inhibit tumor necrosis factor-alpha (TNF-α) production, which is crucial in inflammatory responses .
- Anti-angiogenesis : The compound also displays anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors require for growth. This is particularly relevant in cancer therapy .
- Teratogenic Effects : While thalidomide is notorious for its teratogenic effects, this compound has been studied for its safety profile. Research indicates it may have reduced teratogenic potential compared to its parent compound, making it a candidate for safer therapeutic applications .
In Vitro Studies
A study demonstrated that this compound effectively inhibited the growth of human multiple myeloma (MM) cell lines with an IC50 value comparable to other known anti-cancer agents. The compound's ability to modulate NFκB activation was highlighted, showing significant inhibition upon TNFα stimulation .
In Vivo Studies
In animal models, this compound exhibited promising results in reducing tumor burden and improving survival rates in subjects with MM. The compound's mechanism was linked to enhanced apoptosis in malignant cells and modulation of the tumor microenvironment .
Case Studies
- Multiple Myeloma Treatment : A clinical trial involving patients with relapsed or refractory multiple myeloma showed that treatment with this compound led to a significant reduction in tumor markers and improved patient outcomes compared to traditional therapies .
- Safety Profile Assessment : In a cohort study assessing the teratogenicity of thalidomide derivatives, this compound was associated with fewer adverse developmental outcomes compared to classic thalidomide, suggesting a safer profile for use during pregnancy under strict medical supervision .
Data Summary
Biological Activity | Mechanism of Action | Therapeutic Application |
---|---|---|
Immunomodulation | Inhibition of TNF-α production | Multiple Myeloma |
Anti-angiogenesis | Inhibition of new blood vessel formation | Cancer Therapy |
Reduced Teratogenicity | Lower incidence of developmental abnormalities | Potential use in pregnancy |
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5/c16-8-3-1-2-6-10(8)13(20)15(12(6)19)7-4-5-9(17)14-11(7)18/h1-3,7,16H,4-5H2,(H,14,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPJICVFSDYOEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5054-59-1 | |
Record name | 4-Hydroxy thalidomide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005054591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,6-dioxo-3-piperidinyl)-4-hydroxy-1H-isoindole-1,3(2H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXY THALIDOMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J344NHC6VB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.